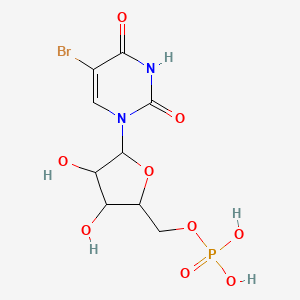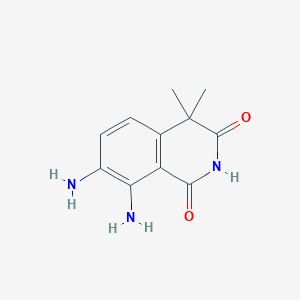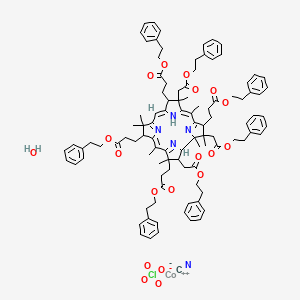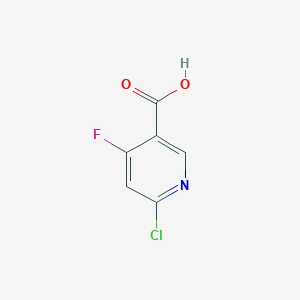
5-Bromo-5'-uridylic Acid Triethylamine Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le sel d'acide 5-bromo-5'-uridylique avec la triéthylamine est un nucléotide modifié qui a suscité un intérêt considérable dans la recherche scientifique en raison de ses propriétés uniques. Il s'agit d'un dérivé de l'uridine, un nucléoside qui est un élément constitutif de l'ARN. Ce composé est souvent utilisé dans la recherche biochimique, en particulier dans l'étude de la synthèse et de la fonction de l'ARN .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du sel d'acide 5-bromo-5'-uridylique avec la triéthylamine implique généralement la bromation de dérivés de l'uridine. Les conditions de réaction comprennent souvent l'utilisation d'agents bromants tels que le N-bromosuccinimide (NBS) en présence d'un solvant comme le diméthylformamide (DMF). La réaction est effectuée à des températures contrôlées pour assurer la bromation sélective de la molécule d'uridine.
Méthodes de production industrielle
Dans un cadre industriel, la production du sel d'acide 5-bromo-5'-uridylique avec la triéthylamine peut impliquer des réactions de bromation à grande échelle suivies d'étapes de purification telles que la cristallisation ou la chromatographie pour obtenir le composé pur. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et le rendement du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le sel d'acide 5-bromo-5'-uridylique avec la triéthylamine subit diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Oxydation et réduction : Le composé peut participer à des réactions redox, bien que celles-ci soient moins fréquentes que les réactions de substitution.
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les thiols, les amines et les alcools. Les réactions sont généralement effectuées dans des solvants polaires comme le DMF ou le DMSO à des températures élevées.
Oxydation et réduction : Des réactifs tels que le peroxyde d'hydrogène ou le borohydrure de sodium peuvent être utilisés respectivement pour les réactions d'oxydation et de réduction.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec les thiols peuvent donner des dérivés thioéthers, tandis que les réactions avec les amines peuvent produire des dérivés uridiniques amino-substitués .
4. Applications de la recherche scientifique
Le sel d'acide 5-bromo-5'-uridylique avec la triéthylamine a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de nucléotides et d'acides nucléiques modifiés.
Biologie : Le composé est utilisé dans les études de synthèse, de fonction et de régulation de l'ARN.
Médecine : La recherche impliquant ce composé comprend des enquêtes sur les thérapies antivirales et anticancéreuses.
Industrie : Il est utilisé dans le développement de dosages biochimiques et d'outils de diagnostic
5. Mécanisme d'action
Le mécanisme d'action du sel d'acide 5-bromo-5'-uridylique avec la triéthylamine implique son incorporation dans les molécules d'ARN pendant la transcription. L'atome de brome peut influencer les propriétés d'appariement des bases et la stabilité de l'ARN, affectant ainsi sa fonction et ses interactions avec d'autres biomolécules. Le composé peut également agir comme un substrat pour diverses enzymes impliquées dans le métabolisme de l'ARN, fournissant des informations sur leurs mécanismes et leurs fonctions.
Applications De Recherche Scientifique
5-Bromo-5’-uridylic Acid Triethylamine Salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleotides and nucleic acids.
Biology: The compound is employed in studies of RNA synthesis, function, and regulation.
Medicine: Research involving this compound includes investigations into antiviral and anticancer therapies.
Industry: It is used in the development of biochemical assays and diagnostic tools
Mécanisme D'action
The mechanism of action of 5-Bromo-5’-uridylic Acid Triethylamine Salt involves its incorporation into RNA molecules during transcription. The bromine atom can influence the base-pairing properties and stability of the RNA, affecting its function and interactions with other biomolecules. The compound can also act as a substrate for various enzymes involved in RNA metabolism, providing insights into their mechanisms and functions.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 5-fluoro-5'-uridylique : Un autre nucléotide modifié avec un atome de fluor au lieu du brome.
Acide 5-iodo-5'-uridylique : Similaire à l'acide 5-bromo-5'-uridylique mais avec un atome d'iode.
Acide 5-chloro-5'-uridylique : Contient un atome de chlore au lieu du brome.
Unicité
Le sel d'acide 5-bromo-5'-uridylique avec la triéthylamine est unique en raison de sa substitution spécifique en brome, qui confère des propriétés chimiques et biologiques distinctes. L'atome de brome peut améliorer la réactivité du composé et ses interactions avec d'autres molécules, ce qui en fait un outil précieux dans diverses applications de recherche.
Propriétés
IUPAC Name |
[5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN2O9P/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(21-8)2-20-22(17,18)19/h1,4-6,8,13-14H,2H2,(H,11,15,16)(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPVUMJNEZFMNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN2O9P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-Aminobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B12286745.png)


![(4E)-4-Deoxy-4-[2-(1,1-dimethylethoxy)-2-oxoethylidene]-2,3-O-(1-methylethylidene)-beta-L-erythropentopyranoside Methyl Ether](/img/structure/B12286762.png)




![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B12286790.png)
![3,27-bis(2-butyloctyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene](/img/structure/B12286804.png)




